molecular formula C11H10N2O2 B7763873 (Z)-2-Cyano-3-(4-methoxyphenyl)acrylamide

(Z)-2-Cyano-3-(4-methoxyphenyl)acrylamide

Cat. No.: B7763873
M. Wt: 202.21 g/mol
InChI Key: SUCNFHGGPRWDID-TWGQIWQCSA-N
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Description

(Z)-2-Cyano-3-(4-methoxyphenyl)acrylamide is an organic compound characterized by the presence of a cyano group, a methoxyphenyl group, and an enamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-3-(4-methoxyphenyl)acrylamide typically involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base to form the intermediate 2-cyano-3-(4-methoxyphenyl)acrylonitrile. This intermediate is then subjected to an amidation reaction with ammonia or an amine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Cyano-3-(4-methoxyphenyl)acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles are employed under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Amines or other reduced forms of the original compound.

    Substitution: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

(Z)-2-Cyano-3-(4-methoxyphenyl)acrylamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-3-(4-methoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The cyano group and the methoxyphenyl moiety play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide: Similar structure but with a hydroxy group instead of a methoxy group.

    (2Z)-2-cyano-3-(4-chlorophenyl)prop-2-enamide: Contains a chloro group instead of a methoxy group.

    (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enamide: Features a nitro group in place of the methoxy group.

Uniqueness

(Z)-2-Cyano-3-(4-methoxyphenyl)acrylamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and may affect its interaction with molecular targets.

Properties

IUPAC Name

(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-6H,1H3,(H2,13,14)/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCNFHGGPRWDID-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(/C#N)\C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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